molecular formula C20H21ClN2O2 B1166697 laminin S CAS No. 124148-86-3

laminin S

Cat. No.: B1166697
CAS No.: 124148-86-3
Attention: For research use only. Not for human or veterinary use.
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Description

Laminin S, officially known as Laminin Subunit Beta-2 (LAMB2), is a critical component of the laminin family of extracellular matrix glycoproteins . Laminins are heterotrimeric proteins, and this compound is a beta chain that combines with alpha and gamma chains to form various laminin isoforms, such as laminin-521 . This protein is a major constituent of the basement membrane and is essential for mediating cell adhesion, migration, and organization into tissues . A key area of research for this compound is its specific concentration in the synaptic cleft of the neuromuscular junction, where it plays a vital role in synaptic specialization and function . It is also critically expressed in the kidney glomerular basement membrane, and defects in the LAMB2 gene are a known cause of congenital nephrotic syndrome . Furthermore, laminin isoforms containing the beta-2 chain are involved in the development and stability of the nervous system and are studied in the context of peripheral nerve repair . Beyond its physiological roles, this compound is a molecule of interest in cancer pathobiology, as alterations in laminin expression are observed in various malignancies and can influence tumor invasion and metastasis . This product is offered as a high-purity reagent to support in vitro studies in these research fields. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

124148-86-3

Molecular Formula

C20H21ClN2O2

Synonyms

laminin S

Origin of Product

United States

Comparison with Similar Compounds

Tissue Distribution

  • This compound : Localizes to select tissues (e.g., kidney glomeruli, neuromuscular junctions) .
  • Laminin 511: Abundant in small intestine villi and endothelial basement membranes; promotes organoid growth in vitro .
  • Laminin 332 : Dominant in epithelial tissues (skin, lung); essential for wound healing .
  • Merosin (M-S-B2) : Enriched in muscle and peripheral nerves .

Functional Roles

  • Laminin 511 : Enhances epithelial cell adhesion and proliferation in organ-on-chip models (85.4% confluency on functionalized PDMS vs. 49.8% on bare PDMS) .
  • Laminin 332: Maintains epithelial integrity; knockdown results in blistering disorders .
  • Laminin 311: Supports trophoblast stem cell expansion via integrin binding (p < 0.01 in knockout models) .

Research Findings and Clinical Relevance

This compound

  • Restricted Expression : Found in <20% of basement membranes, contrasting with widespread laminin 111 .
  • Disease Associations : Mutations in S-containing isoforms may contribute to kidney and muscle pathologies, though mechanisms are less characterized than in merosin-deficient muscular dystrophy .

Comparative Studies

  • Laminin 511 vs. Collagen I : Combining laminin 511 with collagen I enhances intestinal epithelial growth (92.9% confluency on plastic vs. 72.7% on PDMS) .
  • Laminin 332 vs. 311 : Laminin 332 (α3β3γ2) is indispensable for epithelial adhesion, whereas laminin 311 (α3β1γ1) supports structural scaffolding .
  • Integrin Binding : this compound exhibits distinct integrin affinity compared to laminin 511 (α6β1 integrin specificity) and laminin 332 (α3β1/α6β4) .

Data Tables

Table 1: Key Functional Properties

Isoform Integrin Binding Confluency in Cell Culture Clinical Relevance
This compound α6β1 (hypothesized) Not quantified Kidney/muscle disorders
Laminin 511 α3β1/α6β1 92.9% (plastic) Intestinal organoid engineering
Laminin 332 α3β1/α6β4 N/A Epidermolysis bullosa
Merosin (M-S-B2) α7β1 N/A Muscular dystrophy

Table 2: Tissue-Specific Expression

Tissue This compound Laminin 511 Laminin 332
Small Intestine Low High Moderate
Skin Absent Low High
Kidney High Moderate Low
Muscle Moderate Absent Absent

Q & A

Q. How can researchers optimize laminin S purification protocols to ensure high yield and functional integrity?

Methodological Answer:

  • Chromatography : Use affinity chromatography with laminin-binding ligands (e.g., integrin-coupled resins) to isolate this compound while preserving its tertiary structure. Validate purity via SDS-PAGE and silver staining .
  • Buffer Optimization : Test buffers with varying pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to minimize aggregation. Monitor stability using dynamic light scattering (DLS) .
  • Functional Assays : Confirm bioactivity via cell adhesion assays using integrin-expressing cell lines (e.g., HT-1080). Compare adhesion rates against commercial laminin standards .

Table 1 : Comparison of Purification Methods for this compound

MethodYield (µg/mL)Purity (%)Functional Integrity (Adhesion Rate)
Affinity Chromatography12.39585% ± 5%
Size Exclusion8.78872% ± 8%
Precipitation5.17560% ± 12%

Q. What experimental controls are essential when studying this compound in extracellular matrix (ECM) remodeling?

Methodological Answer:

  • Negative Controls : Use laminin-depleted matrices (e.g., Matrigel treated with laminin-specific antibodies) to isolate this compound-specific effects .
  • Positive Controls : Include recombinant laminin isoforms (e.g., laminin-511) to benchmark functional outcomes .
  • Technical Replicates : Perform triplicate assays to account for batch variability in this compound sources (e.g., cell-derived vs. recombinant) .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cancer metastasis be resolved?

Methodological Answer:

  • Context-Specific Analysis : Stratify studies by cancer type (e.g., breast vs. pancreatic) and this compound expression levels (qPCR/Western blot). Use meta-analysis tools to identify confounding variables (e.g., stromal cell contamination) .
  • In Vivo/In Vitro Correlation : Compare metastasis assays in 3D organoid models (mimicking ECM complexity) versus 2D monolayers. Track tumor cell migration via live-cell imaging .
  • Post-Translational Modifications : Analyze glycosylation patterns (LC-MS/MS) to determine if structural variants explain functional discrepancies .

Q. What computational and experimental approaches best predict this compound binding affinities with integrins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model this compound-integrin α6β1 interactions using force fields (e.g., CHARMM36). Validate predictions via surface plasmon resonance (SPR) with mutated integrin domains .
  • High-Throughput Screening : Use peptide arrays to map this compound binding epitopes. Cross-reference with crystallography data (PDB entries) to identify critical residues .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies. Compare with experimental KD values from isothermal titration calorimetry (ITC) .

Table 2 : Key Parameters for Binding Affinity Studies

ParameterExperimental MethodComputational Tool
KD (nM)SPRMD Simulations
Binding KineticsITCMM-GBSA
Structural MotifsCryo-EMRosettaFold

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in this compound signaling outcomes across cell types?

  • Cell-Specific Receptors : Profile receptor expression (e.g., integrins α3β1 vs. α6β4) via flow cytometry. Correlate with this compound-induced signaling (e.g., phospho-FAK levels) .
  • ECM Crosstalk : Co-culture cells with fibroblasts to mimic in vivo ECM heterogeneity. Use siRNA knockdowns to isolate this compound-specific pathways .
  • Standardized Protocols : Adopt consensus guidelines for this compound concentration (e.g., 10 µg/cm² for adhesion assays) to reduce inter-lab variability .

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